molecular formula C7H10ClNO3 B1435812 Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride CAS No. 2060042-26-2

Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride

Cat. No. B1435812
M. Wt: 191.61 g/mol
InChI Key: INYLTBTXPHMFKA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride consists of a furan ring substituted with an aminomethyl group at position 5. The carboxylate group is esterified with a methyl group. The hydrochloride salt forms due to protonation of the amino group by HCl. Refer to the for a visual representation.

Scientific Research Applications

Biological Activity Studies

Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride derivatives have been synthesized and studied for their biological activities. One study focused on various derivatives of Methyl-5-(hydroxymethyl)-2-furan carboxylate, examining their cytotoxicity against cancer cell lines and antibacterial properties against Gram-positive and Gram-negative bacteria. The amine derivative, in particular, showed potent biological activity with significant results against the HeLa cell line and photogenic bacteria (Phutdhawong et al., 2019).

Analytical and Spectral Study

Research has also been conducted on the analytical and spectral study of furan ring-containing organic ligands, including Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate. This study focused on synthesizing and characterizing these compounds, as well as evaluating their antimicrobial activities against human pathogenic bacteria (Patel, 2020).

Thermodynamic Properties

Research on the thermodynamic properties of furan derivatives, including 2-Methyl-5-arylfuran-3 carboxylic acids, has been undertaken. This research involved determining the temperature dependences of solubility and calculating the enthalpies and entropies of fusion and mixing of these substances (Sobechko et al., 2019).

Enzymatic Synthesis

Another important application is in enzymatic synthesis, where 2,5-Bis(hydroxymethyl)furan, a compound related to Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride, is used as a building block for biobased polyesters. This synthesis involved polymerization with various diacid ethyl esters and resulted in novel biobased furan polyesters (Jiang et al., 2014).

Improved Oxidation in Bio-based Synthesis

Significant research has also been done on the improved oxidation of bio-based furans into furan carboxylic acids. This research focused on enhancing the synthesis of various furan carboxylic acids, including derivatives of Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride, using substrate-adapted whole cells (Wen et al., 2020).

Safety And Hazards

  • MSDS : Refer to the for detailed safety information.

Future Directions

For more detailed information, please refer to the .

properties

IUPAC Name

methyl 5-(aminomethyl)furan-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3.ClH/c1-10-7(9)5-2-6(3-8)11-4-5;/h2,4H,3,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYLTBTXPHMFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride

CAS RN

2060042-26-2
Record name methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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